1-((2,4-Dimethylphenyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine
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Overview
Description
1-((2,4-Dimethylphenyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine is a complex organic compound characterized by the presence of two sulfonyl groups attached to a pyrrolidine ring
Preparation Methods
The synthesis of 1-((2,4-Dimethylphenyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2,4-dimethylbenzenesulfonyl chloride with pyrrolidine in the presence of a base to form the intermediate product. This intermediate is then reacted with phenylsulfonyl chloride under controlled conditions to yield the final compound. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-((2,4-Dimethylphenyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the cleavage of sulfonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups, where nucleophiles replace the sulfonyl moiety. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-((2,4-Dimethylphenyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-((2,4-Dimethylphenyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine involves its interaction with molecular targets in biological systems. The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The pyrrolidine ring may also interact with cellular receptors, affecting signal transduction pathways. These interactions can lead to various biological effects, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
1-((2,4-Dimethylphenyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine can be compared with other sulfonyl-containing pyrrolidine derivatives, such as:
1-((2,4-Dimethylphenyl)sulfonyl)pyrrolidine: Lacks the additional phenylsulfonyl group, resulting in different chemical and biological properties.
3-(Phenylsulfonyl)pyrrolidine: Lacks the 2,4-dimethylphenylsulfonyl group, leading to variations in reactivity and applications
Properties
IUPAC Name |
3-(benzenesulfonyl)-1-(2,4-dimethylphenyl)sulfonylpyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S2/c1-14-8-9-18(15(2)12-14)25(22,23)19-11-10-17(13-19)24(20,21)16-6-4-3-5-7-16/h3-9,12,17H,10-11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUOXEBKRWPOGSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2CCC(C2)S(=O)(=O)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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